4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Description
This compound is a 1,2,4-triazole derivative featuring a 2-methoxyphenyl substituent at position 3 of the triazole ring, a thioxo group at position 5, and a benzoic acid moiety linked via an iminomethyl group at position 2. The structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse biological and material science applications. Its design aligns with known pharmacophores in medicinal chemistry, where triazole-thione derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H14N4O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3S/c1-24-14-5-3-2-4-13(14)15-19-20-17(25)21(15)18-10-11-6-8-12(9-7-11)16(22)23/h2-10H,1H3,(H,20,25)(H,22,23)/b18-10+ |
InChI Key |
IHRSESNETUPDHB-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl group and the benzoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Fluorophenyl Analog: 4-[(E)-{[3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl]imino}methyl]benzoic Acid ()
- Structural Difference : The 2-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl ring.
- Impact: Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic enzyme pockets compared to the electron-donating methoxy group.
Ethoxyphenyl Analog: 4-(((3-(3-Ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic Acid ()
- Structural Difference : A 3-ethoxyphenyl group replaces the 2-methoxyphenyl moiety.
- Impact : The ethoxy group’s larger size and increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Safety data indicate higher handling risks (H315: skin irritation) compared to the methoxy variant .
m-Tolyl Analog: 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic Acid ()
- Structural Difference : A methyl group at the meta position of the phenyl ring replaces the ortho-methoxy group.
Table 1: Substituent Effects on Key Properties
Biological Activity
The compound 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, particularly in the context of antimicrobial and anticancer effects.
Synthesis
The synthesis of 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves the reaction of 2-methoxyphenyl isothiocyanate with various hydrazine derivatives to form the thiazole ring, followed by further modifications to introduce the benzoic acid moiety.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various pathogens including Mycobacterium tuberculosis. In one study, triazole derivatives demonstrated promising inhibition rates against M. tuberculosis with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to higher values depending on the specific derivative tested .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 6.25 | Strong |
| Triazole Derivative B | 12.5 | Moderate |
| 4-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid | TBD | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. In vitro studies have indicated that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCT-116 | 6.2 | Triazole Derivative C |
| T47D | 27.3 | Triazole Derivative D |
The biological activity of triazoles is often attributed to their ability to interfere with nucleic acid synthesis and function within microbial cells. They may inhibit enzymes involved in DNA replication or RNA transcription, thereby exerting their antimicrobial and anticancer effects.
Case Studies
Several case studies have documented the efficacy of triazole compounds in clinical settings:
- Case Study on Tuberculosis : A clinical trial involving a new triazole derivative showed significant improvement in patients with multidrug-resistant tuberculosis when combined with standard treatment regimens.
- Cancer Treatment : Research on a related triazole compound indicated a reduction in tumor size in animal models of breast cancer, supporting its potential as an adjunct therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
